molecular formula C45H74O17 B1216113 Asparanin B CAS No. 84633-34-1

Asparanin B

Cat. No. B1216113
CAS RN: 84633-34-1
M. Wt: 887.1 g/mol
InChI Key: BCUDKRWNGQAFLF-PJFZGHSASA-N
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Description

Synthesis Analysis

Asparanin B's synthesis involves intricate biochemical processes, primarily observed in specific plant species and through synthetic biochemical methods. The synthesis pathways are characterized by the conversion of aspartate and glutamine to asparagine and glutamate in an ATP-dependent reaction, showcasing the enzyme's role in asparagine synthesis (Lomelino et al., 2017).

Molecular Structure Analysis

The molecular structure of Asparanin B is complex, featuring specific bonding patterns and molecular configurations. Studies on similar compounds have shown that the structure of asparagine synthetase B, which is involved in the synthesis of asparagine (a related amino acid), provides insights into the enzyme's functional domains and active sites (T. M. Larsen et al., 1999). This understanding is crucial for unraveling the synthesis and functionality of Asparanin B.

Chemical Reactions and Properties

Asparanin B undergoes various chemical reactions, indicative of its chemical properties. The enzyme asparagine synthetase B (AS-B) catalyzes the synthesis of asparagine from aspartic acid and glutamine in an ATP-dependent manner, which signifies the compound's active involvement in amino acid synthesis (S. Boehlein et al., 1996). Understanding these reactions is pivotal for comprehending Asparanin B's chemical behavior and interactions.

Physical Properties Analysis

The physical properties of Asparanin B, such as solubility, melting point, and crystalline structure, are essential for its practical applications. While specific studies on Asparanin B's physical properties are limited, research on asparagine synthetase offers a framework for predicting its behavior. The enzyme's stability, crystalline structure, and reaction conditions provide a basis for understanding Asparanin B's physical characteristics (J. Romagni & F. Dayan, 2000).

Chemical Properties Analysis

The chemical properties of Asparanin B, including reactivity, chemical stability, and interaction with other compounds, are influenced by its molecular structure and synthesis pathway. The enzyme asparagine synthetase's ability to catalyze reactions under various conditions offers insight into Asparanin B's chemical properties. Understanding these properties is crucial for exploring its potential applications and interactions with other chemical compounds (S. Boehlein et al., 1998).

Scientific Research Applications

Anticancer Activity

Asparanin B, a steroidal saponin extracted from Asparagus officinalis L., has shown promising anticancer properties. Studies have demonstrated its efficacy in inducing cell cycle arrest and apoptosis in various cancer cell lines:

  • Hepatocellular Carcinoma

    Asparanin A, closely related to Asparanin B, induced G(2)/M cell cycle arrest and apoptosis in HepG2 cells. This process involved down-regulation of cell cycle-related proteins and activation of apoptosis pathways through a p53-independent manner (Liu et al., 2009).

  • Endometrial Carcinoma

    Asparanin A inhibited proliferation and induced apoptosis in endometrial carcinoma cells via mitochondrial pathways and inhibition of the PI3K/AKT/mTOR pathway (Zhang et al., 2019).

  • Antimetastatic Effects

    In human endometrial cancer, Asparanin A demonstrated anti-metastasis effects by suppressing cell migration and invasion through the Ras/ERK/MAPK pathway (Zhang et al., 2021).

Nematicidal Activity

Steroidal saponins like Asparanin B possess nematicidal activity, influencing the mobility of nematode larvae such as Meloidogyne incognita. This suggests potential applications in agricultural pest management (Meher et al., 1988).

properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H74O17/c1-19-8-13-45(55-18-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-41-36(53)34(51)32(49)28(16-46)58-41)37(54)38(29(17-47)59-42)60-40-35(52)33(50)31(48)21(3)56-40/h19-42,46-54H,6-18H2,1-5H3/t19-,20-,21-,22+,23-,24+,25-,26-,27-,28+,29+,30-,31-,32+,33+,34-,35+,36+,37-,38+,39+,40-,41-,42+,43-,44-,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUDKRWNGQAFLF-PJFZGHSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H74O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317487
Record name Shatavarin IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

887.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Asparanin B

CAS RN

84633-34-1
Record name Shatavarin IV
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84633-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Asparanin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084633341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Shatavarin IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASPARANIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z905922Y1P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
36
Citations
HC Meher, S Walia, CL Sethi - Indian Journal of Nematology, 1988 - indianjournals.com
… Abstract : Steroidal saponins, asparanin 1 and asparanin B and triterpenic saponins, albichinin 11 and sonunin 111, were found to possess nernaticidal activity affecting larval mobility …
Number of citations: 29 www.indianjournals.com
SC Sharma, R Chand, OP Sati - Phytochemistry, 1982 - Elsevier
… The methanol extract of the fruits afforded sitosterol-/3-D-glucoside, asparanin A (l), asparanin B (2) and a mixture of asparoside A (3) and asparoside B (4). The configurations of the …
Number of citations: 57 www.sciencedirect.com
KM Khan, L Nahar, A Mannan, M Arfan… - Natural Product …, 2018 - Taylor & Francis
Asparagus adscendens Roxb. (Asparagaceae), is native to the Himalayas. The present study, for the first time, was undertaken to explore the antimicrobial potential, to determine the …
Number of citations: 4 www.tandfonline.com
PY Hayes, AH Jahidin, R Lehmann, K Penman… - Tetrahedron letters, 2006 - Elsevier
A new steroidal saponin, shatavarin V, (3-O-{[α-l-rhamnopyranosyl(1→2)][β-d-glucopyranosyl(1→4)]-β-d-glucopyranosyl}-(25S)-5β-spirostan-3β-ol), was isolated from the roots of …
Number of citations: 76 www.sciencedirect.com
PY Hayes, AH Jahidin, R Lehmann, K Penman… - Tetrahedron letters, 2006 - Elsevier
The two major steroidal saponins from the roots of Asparagus racemosus were isolated by RP-HPLC and their structure determined by extensive NMR studies. Their structures did not …
Number of citations: 88 www.sciencedirect.com
AN Jadhav, KK Bhutani - 2006 - nopr.niscpr.res.in
… This compound has been earlier reported from Asparagus adscendens as asparanin B using hydrolysis studies along with GC analysis of derivatized sugars5. NMR assignments are …
Number of citations: 42 nopr.niscpr.res.in
O ATOLANI, OA FABIYI… - Acta Agriculturae …, 2015 - ojs.aas.bf.uni-lj.si
… Natural glycosides; asparanin I and asparanin B, from Asparagus adescendens seed, as well as two triterpenoid glycosides albichinin II from Albizia chinensis and sonunin III from …
Number of citations: 22 ojs.aas.bf.uni-lj.si
KK Bhutani, VM Gohil - 2010 - nopr.niscpr.res.in
Discovery of a new drug is time consuming and laborious process. Natural products have long been a thriving source for the discovery of new drugs due to their chemical diversity and …
Number of citations: 151 nopr.niscpr.res.in
S Kumar, S Paul, YK Walia, A Kumar… - J. Biol. Chem …, 2015 - researchgate.net
Plants have been well documented for their medicinal uses for thousands of years and traditional medicines are still a major part of habitual treatments of different maladies in different …
Number of citations: 58 www.researchgate.net
S Haldar, S Mohapatra, R Singh… - JPC-Journal of Planar …, 2018 - akjournals.com
Asparagus racemosus has been gaining importance due to its recently detected pharmacological activities. There has been a need to develop a simple isolation method for the major …
Number of citations: 14 akjournals.com

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